4-(Prop-2-en-1-yl)oxan-4-ol

Description

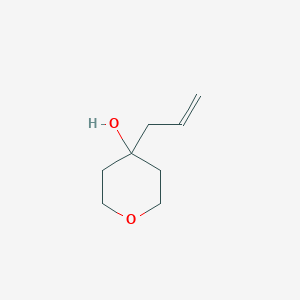

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-8(9)4-6-10-7-5-8/h2,9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHPHKSSMJAOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Prop 2 En 1 Yl Oxan 4 Ol and Its Analogs

Strategies for the Construction of the Oxane Ring System

The formation of the six-membered oxane ring is a critical step in the synthesis of 4-(prop-2-en-1-yl)oxan-4-ol and related structures. Key strategies include building the ring from acyclic precursors through cyclization reactions or transforming existing heterocyclic systems.

Cyclization Reactions and Ring-Closing Approaches

Cyclization reactions are a direct and widely employed method for constructing the oxane skeleton. The Prins cyclization and Ring-Closing Metathesis (RCM) are two of the most powerful approaches.

The Prins cyclization involves the reaction of a homoallylic alcohol with a carbonyl compound, typically an aldehyde, under acidic conditions. sorbonne-universite.frresearchgate.net This reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the tetrahydropyran (B127337) ring. researchgate.net The use of water as a solvent and nucleophile can lead to the formation of 4-hydroxytetrahydropyran derivatives with high diastereoselectivity. organic-chemistry.orgthieme-connect.comias.ac.in Research has shown that phosphomolybdic acid can efficiently catalyze the Prins cyclization in water at room temperature, offering a green and cost-effective method. organic-chemistry.orgthieme-connect.com This approach is particularly relevant for synthesizing 4-hydroxy-substituted oxanes.

| Entry | Homoallylic Alcohol | Carbonyl Compound | Catalyst/Conditions | Product | Yield | Ref |

| 1 | 3-Buten-1-ol (B139374) | Benzaldehyde | PMA, H₂O, rt | 2-Phenyltetrahydro-2H-pyran-4-ol | 92% | organic-chemistry.org |

| 2 | 3-Buten-1-ol | Cyclohexanone | PMA, H₂O, rt | 1-Oxaspiro[5.5]undecan-4-ol | 85% | organic-chemistry.org |

| 3 | 3-Buten-1-ol | Heptanal | PMA, H₂O, rt | 2-Hexyltetrahydro-2H-pyran-4-ol | 84% | organic-chemistry.org |

| 4 | 3-Buten-1-ol | Formalin | H₂SO₄ | Tetrahydropyran-4-ol | 61% | google.com |

Ring-Closing Metathesis (RCM) is another versatile strategy for forming cyclic ethers from acyclic diene precursors. nih.govwikipedia.org Catalyzed by ruthenium complexes, such as Grubbs' catalysts, RCM efficiently creates unsaturated rings, including those found in complex polyether natural products. nih.govorganic-chemistry.org The reaction involves the intramolecular metathesis of two terminal alkene groups, releasing volatile ethylene (B1197577) as a byproduct and driving the reaction to completion. wikipedia.org This method is valued for its high functional group tolerance and its ability to form a wide range of ring sizes, from 5 to over 30 members. wikipedia.orgorganic-chemistry.org Subsequent hydrogenation of the resulting double bond can yield the saturated oxane ring.

Transformations of Precursor Heterocycles

The oxane ring can also be synthesized by modifying other heterocyclic structures. This can involve ring-expansion, ring-contraction, or rearrangement reactions. For instance, methodologies exist for the synthesis of four-membered oxetane (B1205548) rings, which are valuable intermediates in organic synthesis. acs.orgthermofisher.com Strategies such as the intramolecular cyclization of 1,3-diols or epoxidation-expansion sequences can furnish oxetanes. rsc.org While less common, ring expansion of a substituted oxetane could potentially lead to an oxane derivative. Similarly, other oxygen-containing heterocycles can be envisioned as precursors that could be rearranged or transformed into the more thermodynamically stable six-membered oxane ring system.

Introduction of the Prop-2-en-1-yl Moiety

The introduction of the allyl (prop-2-en-1-yl) group to form the tertiary alcohol at the C-4 position is most directly achieved by the nucleophilic addition of an allyl organometallic reagent to a ketone precursor, oxan-4-one.

Allylation Reactions at the Oxane Ring

The addition of an allyl group to the C-4 carbonyl of oxan-4-one (tetrahydropyran-4-one) is a standard organometallic transformation. This is typically accomplished using reagents like allylmagnesium bromide (a Grignard reagent) or allyllithium. The reaction involves the nucleophilic attack of the allyl anion equivalent on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide, yielding the tertiary alcohol this compound.

For more complex analogs, allylation can be performed on substituted ketone precursors. The choice of the metal counterion on the enolate can significantly influence reactivity and selectivity. uni-saarland.de For instance, while lithium and sodium enolates are highly reactive, zinc and boron enolates have also been used effectively in allylic alkylations. uni-saarland.de

| Entry | Ketone | Allylating Agent | Catalyst/Conditions | Product | Yield | Ref |

| 1 | Cyclohexanone | Allyltrimethylsilane | Imidazolidinone catalyst, (NH₄)₂Ce(NO₃)₆, 2,6-lutidine | 2-Allylcyclohexanone | 85% | pnas.org |

| 2 | Tetrahydropyran-4-one | Allyltrimethylsilane | Imidazolidinone catalyst, (NH₄)₂Ce(NO₃)₆, 2,6-lutidine | 3-Allyltetrahydropyran-4-one | 86% | pnas.org |

| 3 | α-Alkoxy aryl ketone | Allyl acetate | Pd catalyst, "chiral pocket" ligand L2, AgBr | α-Alkoxy-α'-allyl aryl ketone | N/A | uni-saarland.de |

Stereoselective Control in Alkene Introduction

While this compound itself is achiral, the synthesis of its chiral analogs requires stereoselective methods for introducing the allyl group. Significant advances have been made in the asymmetric allylation of cyclic ketones.

One approach is the use of chiral organocatalysts. For example, enantioselective α-allylation of cyclic ketones, including tetrahydropyran-4-one, has been achieved using singly occupied molecular orbital (SOMO) catalysis with chiral imidazolidinone catalysts. pnas.org This method allows for the direct α-allylation with excellent levels of enantiocontrol (up to 99% ee). pnas.org

Transition metal catalysis offers another powerful route. Iridium-catalyzed asymmetric allylation of barium enolates of cyclic ketones has been shown to produce products with adjacent quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. nih.gov The synergy between a phosphoramidite (B1245037) ligand and the barium counterion was crucial for achieving high stereocontrol. nih.gov Similarly, chiral BINOL-derived organocatalysts have been used for the large-scale asymmetric synthesis of chiral tetrahydropyrans via allylation of a ketone precursor. acs.org

Functionalization at the C-4 Position of the Oxane Ring

Beyond the direct synthesis of the 4-allyl-4-hydroxy moiety, various methods exist to functionalize the C-4 position of the oxane ring, enabling the synthesis of a diverse range of analogs.

The Prins cyclization is a prime example of a reaction that directly installs a hydroxyl group at C-4. organic-chemistry.orgorganic-chemistry.org Variations of this reaction can introduce other functionalities. For example, using niobium(V) chloride as a promoter in the reaction between 3-buten-1-ol and aldehydes can yield 4-chlorotetrahydropyran (B167756) derivatives. organic-chemistry.org

More recently, palladium-catalyzed C(sp³)–H functionalization has emerged as a powerful tool for modifying saturated heterocycles. acs.orgchemrxiv.org By using a directing group, such as an aminoquinoline amide, it is possible to selectively activate and arylate the C-4 position of a tetrahydropyran ring. acs.orgchemrxiv.org While this method typically requires the pre-installation of a directing group, it provides a pathway to novel C-4 substituted analogs that are not accessible through traditional carbonyl chemistry. These reactions can proceed at relatively low temperatures and exhibit high selectivity for mono-arylation. chemrxiv.org

Hydroxyl Group Introduction and Modification

The introduction of the tertiary hydroxyl group in this compound is intrinsically linked to the allylation of the precursor ketone, tetrahydropyran-4-one. The reaction of an organometallic allyl reagent with the ketone carbonyl directly furnishes the desired tertiary alcohol.

Classic organometallic approaches, such as the Grignard reaction , are a cornerstone for this transformation. The use of allylmagnesium bromide, typically prepared from allyl bromide and magnesium metal, provides a potent nucleophile for addition to the ketone. cdnsciencepub.comorgsyn.org The reaction is generally performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Another well-established method is the Barbier reaction , which offers the advantage of a one-pot procedure where the organometallic reagent is generated in situ in the presence of the carbonyl compound. nih.govrsc.org This can be particularly useful when dealing with sensitive organometallic reagents. Metals such as zinc, tin, and indium are commonly employed. nih.govacs.org For instance, the zinc-mediated Barbier allylation of a ketone with allyl bromide in THF can lead to the formation of the corresponding tertiary alcohol. nih.gov

The modification of the hydroxyl group, while not directly applicable to the synthesis of the parent compound, is a crucial aspect in the synthesis of its analogs. For example, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions. researchgate.net

Alkene Group Introduction at the Quaternary Center

The introduction of the prop-2-en-1-yl (allyl) group at the C4 position of the oxane ring is the pivotal step in creating the quaternary carbon center. As mentioned, the Grignard and Barbier reactions are primary methods for this transformation.

Table 1: Comparison of Grignard and Barbier Reactions for Allylation of Ketones

| Feature | Grignard Reaction | Barbier Reaction |

| Reagent | Pre-formed allylmagnesium halide | In situ generated organometallic |

| Metals | Magnesium | Zinc, Tin, Indium, etc. |

| Procedure | Two-step (reagent formation, then reaction) | One-pot |

| Solvents | Anhydrous ethers (diethyl ether, THF) | THF, aqueous media possible with some metals |

Beyond these classical methods, modern catalytic approaches offer enhanced efficiency and selectivity. Transition metal-catalyzed allylation of ketones has emerged as a powerful tool. nih.govmdpi.com Palladium-based catalysts, for instance, can facilitate the decarboxylative allylation of β-keto esters, providing an alternative route to α-allylated ketones which can then be further functionalized. nih.gov Copper-catalyzed methods have also been developed for the enantioselective allylation of ketones using 1,3-dienes as the allyl source. mit.edu

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like this compound.

Catalytic Methods for Efficient Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy and lower energy consumption. Organocatalysis , the use of small organic molecules as catalysts, has seen significant advancements in the synthesis of pyran derivatives. rsc.orgtandfonline.comeurjchem.comrsc.org For example, bifunctional organocatalysts have been employed for the efficient preparation of 2-amino-4H-pyran derivatives under solvent-free conditions. tandfonline.com While not a direct synthesis of the target molecule, these methods highlight the potential of organocatalysis in constructing the pyran core.

In the context of allylation, catalytic asymmetric methods are of great interest for producing chiral tertiary alcohols. nih.gov Catalysts generated from titanium tetraisopropoxide and BINOL have been shown to promote the asymmetric allylation of ketones with high enantioselectivity under concentrated reaction conditions. nih.gov

Sustainable Reagent and Solvent Utilization

The choice of reagents and solvents plays a critical role in the environmental impact of a synthetic process. The development of reactions that can be conducted in environmentally benign solvents, such as water, is a key goal of green chemistry. rsc.orgrsc.orgorganic-chemistry.org

Water as a Solvent: Remarkably, allylation reactions can be performed in aqueous media. acs.orgnih.gov The use of water as a solvent in the nucleophilic allylation of acylsilanes with potassium allyltrifluoroborate has been demonstrated to be highly effective, avoiding the need for transition metals and Lewis acid catalysts. organic-chemistry.org The enhanced reactivity in water is often attributed to the hydrophobic effect and hydrogen bonding. organic-chemistry.org

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can be used as recyclable solvents. organic-chemistry.orgresearchgate.netacs.orgorganic-chemistry.orgrsc.org Base-stable imidazolium (B1220033) ionic liquids have been developed to facilitate Grignard reactions, allowing for good to excellent yields of alcohols and easy recycling of the solvent. organic-chemistry.orgacs.org Iron-containing ionic liquids have also been shown to be effective and recyclable catalysts for Grignard cross-coupling reactions. organic-chemistry.org

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, is a rapidly growing area of green chemistry. researchgate.netuniroma2.itnih.govmdpi.comacs.orgchinesechemsoc.orgrsc.org This technique can lead to higher yields, shorter reaction times, and reduced waste. The mechanochemical allylation of carbonyl compounds using potassium allyltrifluoroborate has been successfully demonstrated, with water sometimes used as a liquid-assisted grinding (LAG) additive. mdpi.com Furthermore, the synthesis of alcohols via the reduction of ketones can be achieved efficiently through mechanochemical methods. uniroma2.it

Table 2: Green Chemistry Approaches in Synthesis

| Approach | Description | Examples in Relevant Syntheses |

| Organocatalysis | Use of small organic molecules as catalysts. | Synthesis of pyran derivatives. rsc.orgtandfonline.com |

| Water as Solvent | Using water as a reaction medium. | Allylation of carbonyl compounds. organic-chemistry.orgnih.gov |

| Ionic Liquids | Recyclable, non-volatile solvents. | Grignard reactions. organic-chemistry.orgacs.org |

| Mechanochemistry | Solvent-free or solvent-minimal reactions via grinding. | Allylation of ketones, synthesis of alcohols. uniroma2.itmdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound in solution. For 4-(prop-2-en-1-yl)oxan-4-ol, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of the atoms and providing insight into the stereochemistry of the molecule.

The oxane ring can exist in a chair conformation, which is the most stable arrangement. The substituents on the ring can adopt either axial or equatorial positions. In the case of this compound, the hydroxyl (-OH) and allyl (-CH₂CH=CH₂) groups are attached to the same carbon atom (C4). The preferred conformation will be the one that minimizes steric hindrance.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H₂/H₆ (axial) | 3.50 - 3.70 | ddd | J ≈ 11.5, 10.5, 4.5 |

| H₂/H₆ (equatorial) | 3.80 - 4.00 | ddd | J ≈ 11.5, 4.5, 2.0 |

| H₃/H₅ (axial) | 1.50 - 1.70 | m | |

| H₃/H₅ (equatorial) | 1.80 - 2.00 | m | |

| -OH | 1.5 - 3.5 | br s | |

| -CH₂ -CH=CH₂ | 2.20 - 2.40 | d | J ≈ 7.0 |

| -CH₂-CH =CH₂ | 5.70 - 5.90 | ddt | J ≈ 17.0, 10.0, 7.0 |

| -CH₂-CH=CH₂ (trans) | 5.10 - 5.20 | d | J ≈ 17.0 |

| -CH₂-CH=CH₂ (cis) | 5.00 - 5.10 | d | J ≈ 10.0 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2/C6 | 64.0 - 66.0 |

| C3/C5 | 38.0 - 40.0 |

| C4 | 70.0 - 72.0 |

| -C H₂-CH=CH₂ | 45.0 - 47.0 |

| -CH₂-C H=CH₂ | 133.0 - 135.0 |

| -CH₂-CH=C H₂ | 117.0 - 119.0 |

Elucidation of Diastereomeric and Enantiomeric Purity

Since the C4 carbon of this compound is a chiral center, the compound can exist as a pair of enantiomers. If other stereocenters were present in the molecule, diastereomers would also be possible. NMR spectroscopy, particularly in the presence of chiral solvating agents or after derivatization with a chiral auxiliary, can be used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr). nih.govauremn.org.br In the presence of a chiral environment, the enantiomers or diastereomers, which are chemically equivalent in an achiral solvent, become diastereotopic and exhibit separate signals in the NMR spectrum. The integration of these signals allows for the quantification of each stereoisomer.

Dynamic NMR Studies for Rotational Barriers

Dynamic NMR (DNMR) spectroscopy can be employed to study the kinetics of conformational changes in molecules, such as ring inversion of the oxane moiety. libretexts.orgplos.org At low temperatures, the rate of ring inversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons can be observed. As the temperature is increased, the rate of inversion increases, leading to the broadening of these signals. At a certain temperature, known as the coalescence temperature, the signals merge into a single, broad peak. Above this temperature, the inversion is fast, and an averaged signal is observed. By analyzing the line shapes of the signals at different temperatures, the energy barrier for the ring inversion can be calculated. For substituted oxanes, this barrier is typically in the range of 10-12 kcal/mol.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, allyl, and ether functional groups. libretexts.orgspectroscopyonline.com

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong |

| C-H (sp²) | Stretching | 3050 - 3100 | Medium |

| C=C | Stretching | 1640 - 1650 | Medium |

| C-O (ether) | Stretching | 1080 - 1150 | Strong |

| C-O (alcohol) | Stretching | 1000 - 1075 | Strong |

| =C-H | Bending (out-of-plane) | 910 - 920 and 990 - 1000 | Strong |

The broadness of the O-H stretching band is due to hydrogen bonding. The strong C-O stretching bands from the ether and tertiary alcohol are also key diagnostic peaks.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light-scattering technique. Generally, symmetric vibrations and bonds with low polarity are more intense in Raman spectra.

Interactive Data Table: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C-H (sp²) | Stretching | 3050 - 3100 | Medium |

| C=C | Stretching | 1640 - 1650 | Strong |

| C-O (ether) | Stretching | 1080 - 1150 | Medium |

| Ring Breathing | Symmetric Stretch | 800 - 900 | Medium |

The C=C stretching of the allyl group is expected to be a particularly strong signal in the Raman spectrum due to the polarizability of the double bond.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 156.22 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺) at m/z 156 might be weak or absent due to the lability of the tertiary alcohol. Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage. libretexts.orgyoutube.com For ethers, cleavage of the C-O bond is a typical fragmentation route. miamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 138 | [M - H₂O]⁺ | H₂O (18) |

| 115 | [M - C₃H₅]⁺ | C₃H₅ (41) |

| 97 | [M - C₃H₅ - H₂O]⁺ | C₃H₅ and H₂O (59) |

| 85 | Cleavage of the oxane ring | |

| 71 | Alpha-cleavage next to the ring oxygen | |

| 57 | Further fragmentation of the oxane ring | |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | |

| 41 | [C₃H₅]⁺ (Allyl cation) |

The loss of an allyl radical (C₃H₅•) via alpha-cleavage adjacent to the hydroxyl group would lead to a stable oxonium ion at m/z 115. Subsequent loss of water from this fragment could produce an ion at m/z 97. The allyl cation itself would likely be observed at m/z 41 and could be a prominent peak in the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound, with a chemical formula of C₉H₁₆O₂, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the compound's molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 157.1223 |

| [M+Na]⁺ | 179.1043 |

| [M+K]⁺ | 195.0782 |

| [M-H]⁻ | 155.1077 |

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) would be employed to further confirm the structure of this compound by analyzing its fragmentation patterns. By selecting a precursor ion (e.g., the [M+H]⁺ ion), and subjecting it to collision-induced dissociation, a characteristic fragmentation spectrum is produced. The fragmentation of the oxane ring, loss of water from the tertiary alcohol, and cleavages associated with the allyl group would generate a unique fingerprint, allowing for detailed structural elucidation.

Table 2: Predicted Fragmentation Patterns for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss | Structural Origin of Fragment |

| 157.1223 | 139.1118 | H₂O | Loss of the hydroxyl group and a proton |

| 157.1223 | 115.0855 | C₃H₅OH | Cleavage and loss of the allyl alcohol moiety |

| 157.1223 | 97.0648 | C₃H₆O | Fragmentation of the oxane ring |

| 157.1223 | 41.0386 | C₇H₁₃O₂ | Allyl cation |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy provides insights into the electronic structure of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Due to the absence of extensive chromophores, this compound is not expected to exhibit strong absorption in the UV-Vis region. The primary electronic transitions would be the n → σ* transitions associated with the oxygen atom of the alcohol and ether functionalities, which typically occur in the far UV region (below 200 nm). The isolated carbon-carbon double bond of the allyl group would have a π → π* transition also in the far UV region. Therefore, a standard UV-Vis spectrum from 200-800 nm would likely show minimal to no absorbance.

X-ray Crystallography for Solid-State Molecular Architecture

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the oxane ring (likely a chair conformation). Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. The resulting crystallographic data would be deposited in a crystallographic database, providing an unambiguous structural proof.

Computational Chemistry Investigations of 4 Prop 2 En 1 Yl Oxan 4 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org For 4-(Prop-2-en-1-yl)oxan-4-ol, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, can be used to determine the molecule's most stable conformation (its ground state geometry).

The optimization process systematically adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface. From this optimized geometry, key structural parameters can be extracted.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C4-O (hydroxyl) | 1.43 |

| C4-C (allyl) | 1.54 | |

| C=C (allyl) | 1.34 | |

| C-O (ether) | 1.42 | |

| Bond Angles (°) | O-C4-C (allyl) | 109.5 |

| C4-C-C (allyl) | 112.0 | |

| C-O-C (ether) | 111.0 |

Note: The data presented in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Ab Initio Methods for High-Level Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation, which is crucial for a precise understanding of molecular properties. These high-level calculations can be used to refine the geometry obtained from DFT and to calculate more accurate electronic energies. For a molecule of this size, MP2 with a suitable basis set would offer a good compromise between accuracy and computational feasibility.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The energies and shapes of these orbitals provide valuable information about the molecule's ability to donate or accept electrons.

HOMO-LUMO Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen atoms of the hydroxyl and ether groups, as well as the π-system of the allyl group. The LUMO, on the other hand, would likely be distributed over the carbon backbone, particularly the antibonding orbitals associated with the C-O and C-C bonds.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap (ΔE) | 7.7 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are a conceptual DFT tool used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.

ƒ+(r) : Predicts sites for nucleophilic attack (where an electron is added).

ƒ-(r) : Predicts sites for electrophilic attack (where an electron is removed).

ƒ0(r) : Predicts sites for radical attack.

For this compound, the oxygen atom of the hydroxyl group and the π-bond of the allyl group would be expected to have high ƒ-(r) values, making them susceptible to electrophilic attack. Conversely, the carbon atom attached to the hydroxyl group (C4) and the hydrogen atom of the hydroxyl group would likely exhibit higher ƒ+(r) values, indicating them as potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red typically represents electron-rich, negative potential regions (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles). Green and yellow represent intermediate potentials. researchgate.net

In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. The oxygen of the oxane ring would also exhibit a region of negative potential. The π-electron cloud of the prop-2-en-1-yl group would also contribute to a region of relatively negative potential.

The most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding. The hydrogen atoms on the carbon backbone would exhibit weakly positive potentials. This visualization provides a clear and intuitive guide to the molecule's reactive sites and intermolecular interaction preferences. researchgate.net

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

Computational methods are routinely used to predict various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic properties.

Theoretical vibrational frequencies can be calculated using DFT methods, typically with the B3LYP functional and a suitable basis set like 6-311++G(d,p). nih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model.

A hypothetical table of predicted vibrational frequencies for this compound is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3400-3600 | Not Available | O-H stretch (hydroxyl) |

| ν(C=C) | ~1640-1680 | Not Available | C=C stretch (alkene) |

| ν(C-O-C) | ~1050-1150 | Not Available | Asymmetric C-O-C stretch (ether) |

| ν(C-O) | ~1000-1260 | Not Available | C-O stretch (alcohol) |

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to predict NMR chemical shifts (¹H and ¹³C). These theoretical shifts are valuable for assigning signals in experimental NMR spectra.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, referenced against a standard like Tetramethylsilane (TMS).

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H (hydroxyl) | Variable | Not Available |

| H (alkene) | ~5.0-6.0 | Not Available |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C (C=C) | ~115-140 | Not Available |

| C (C-OH) | ~65-75 | Not Available |

TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com This analysis provides information about the maximum absorption wavelength (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π). mdpi.com

A hypothetical TD-DFT result for this compound might look like this:

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, computational studies could explore various reactions, such as:

Dehydration reactions: Investigating the acid-catalyzed elimination of the hydroxyl group to form an alkene.

Oxidation reactions: Modeling the oxidation of the tertiary alcohol.

Cycloaddition reactions: Exploring the participation of the prop-2-en-1-yl group in Diels-Alder type reactions. researchgate.net

These studies would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the energy barriers to reaction.

Due to the absence of specific research on this molecule, no concrete data on its reaction mechanisms or transition states can be presented.

Reaction Mechanisms and Mechanistic Studies of 4 Prop 2 En 1 Yl Oxan 4 Ol Transformations

Mechanistic Pathways of Functional Group Interconversions

The reactivity of 4-(prop-2-en-1-yl)oxan-4-ol is primarily centered around its hydroxyl and terminal alkene functionalities. Mechanistic studies of reactions involving these groups provide insights into the formation of a variety of derivatives.

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in this compound can undergo several transformations, primarily through acid-catalyzed pathways.

Dehydration: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group, water. Subsequent elimination of water generates a tertiary carbocation at the C4 position. This carbocation can then undergo deprotonation from an adjacent carbon to form a double bond. Due to the presence of the allyl group, two primary dehydration products are possible: an endocyclic alkene and an exocyclic alkene. The formation of the thermodynamically more stable, more substituted endocyclic alkene is generally favored.

Substitution: The tertiary carbocation intermediate can also be trapped by a nucleophile present in the reaction medium. For instance, in the presence of a halide acid (HX), a 4-halo-4-(prop-2-en-1-yl)oxane derivative can be formed. The reaction proceeds through an SN1-type mechanism.

| Reaction Type | Reagents | Intermediate | Product(s) |

| Dehydration | H2SO4, heat | Tertiary carbocation | 4-propenylox-3-ene, 4-(prop-2-en-1-ylidene)oxane |

| Substitution | HBr | Tertiary carbocation | 4-bromo-4-(prop-2-en-1-yl)oxane |

Reactions Involving the Terminal Alkene

The terminal alkene of the prop-2-en-1-yl group is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate.

Hydrohalogenation: The addition of a hydrogen halide (HX) to the terminal alkene proceeds via protonation of the double bond to form a secondary carbocation at the internal carbon of the allyl group. Subsequent attack by the halide ion leads to the corresponding haloalkyl derivative.

Hydration: Acid-catalyzed hydration follows a similar mechanism, with water acting as the nucleophile to trap the carbocation, leading to the formation of a diol after deprotonation. Oxymercuration-demercuration provides an alternative method for Markovnikov hydration that avoids carbocation rearrangements. youtube.commasterorganicchemistry.com Hydroboration-oxidation, in contrast, would lead to the anti-Markovnikov addition of water, forming a primary alcohol.

Epoxidation: The terminal double bond can be epoxidized using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), to form a spiro-epoxide. The Sharpless asymmetric epoxidation could be employed for the enantioselective synthesis of such epoxides from allylic alcohols. youtube.com

| Reaction Type | Reagents | Key Intermediate | Product |

| Hydrohalogenation | HCl | Secondary carbocation | 4-(2-chloropropyl)oxan-4-ol |

| Oxymercuration-demercuration | 1. Hg(OAc)2, H2O 2. NaBH4 | Mercurinium ion | 4-(2-hydroxypropyl)oxan-4-ol |

| Hydroboration-oxidation | 1. BH3·THF 2. H2O2, NaOH | Organoborane | 4-(3-hydroxypropyl)oxan-4-ol |

| Epoxidation | m-CPBA | - | 4-((oxiran-2-yl)methyl)oxan-4-ol |

Ring-Opening and Ring-Closing Reactions of the Oxane Moiety

The oxane ring in this compound is generally stable under neutral and basic conditions. However, under strongly acidic conditions, particularly at elevated temperatures, ring-opening reactions can be initiated.

Acid-Catalyzed Ring Opening: Protonation of the ether oxygen can lead to the cleavage of a C-O bond, forming a carbocationic intermediate. The stability of the resulting carbocation and the presence of nucleophiles will determine the final product.

Conversely, the formation of this compound can be envisaged through a ring-closing mechanism, most notably the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. organic-chemistry.orgutexas.eduresearchgate.net For the synthesis of the target molecule, a suitable δ,ε-unsaturated diol could undergo an intramolecular acid-catalyzed etherification.

Investigation of Stereochemical Outcomes and Stereoselectivity

The stereochemistry of reactions involving this compound is of significant interest. The quaternary center at C4 is a stereocenter if the substitution pattern of the oxane ring allows for it.

In reactions involving the formation of new stereocenters, such as the epoxidation of the terminal alkene or the functionalization of the oxane ring, the diastereoselectivity will be influenced by the existing stereochemistry of the molecule. For instance, in the Prins cyclization to form substituted tetrahydropyran-4-ols, the stereochemical outcome is often controlled by the adoption of a chair-like transition state, which leads to predominantly cis-stereoselectivity for the substituents at C2 and C6. nih.govsemanticscholar.org The stereochemistry at the C4 position can also be influenced by the reaction conditions and the nature of the reactants. nih.gov

Kinetic and Thermodynamic Aspects of Reactions

The outcome of many reactions of this compound can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

In the acid-catalyzed dehydration of the tertiary alcohol, for example, the product distribution between the endocyclic and exocyclic alkenes can be temperature-dependent. At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed faster, which is often the less stable exocyclic alkene due to a lower activation energy for the removal of a more accessible proton. At higher temperatures, the reaction can become reversible, leading to thermodynamic control and the preferential formation of the more stable, more substituted endocyclic alkene. libretexts.orgopenstax.org

Similarly, in the context of ring-closing reactions like the Prins cyclization, the formation of the six-membered oxane ring is generally thermodynamically favored over a five-membered tetrahydrofuran (B95107) ring. semanticscholar.org However, the kinetics of the cyclization can be influenced by factors such as the substitution pattern and the reaction conditions.

| Reaction | Kinetic Product | Thermodynamic Product | Conditions Favoring Thermodynamic Control |

| Dehydration | 4-(prop-2-en-1-ylidene)oxane | 4-propenylox-3-ene | Higher temperature, longer reaction time |

| Prins Cyclization | Tetrahydrofuran derivative (in some cases) | Tetrahydropyran (B127337) derivative | Reaction conditions promoting equilibrium |

Structure Reactivity and Structure Property Relationships

Influence of Oxane Ring Conformation on Reactivity

The oxane ring of 4-(prop-2-en-1-yl)oxan-4-ol, like cyclohexane, is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents at the C-4 position can be oriented either axially (perpendicular to the general plane of the ring) or equatorially (in the general plane of the ring). These two chair conformations are in rapid equilibrium, but their relative stability and reactivity can differ significantly.

The relative populations of the two chair conformers are determined by the steric demands of the substituents. Generally, bulkier groups prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. openochem.orgyoutube.com For this compound, both the allyl and hydroxyl groups are at the C-4 position. The conformer where the larger allyl group occupies the more spacious equatorial position is expected to be more stable.

The conformation of the ring directly impacts the molecule's reactivity. For instance, in reactions involving nucleophilic attack on the oxane ring or reactions of the hydroxyl and allyl groups, the accessibility of these groups is influenced by their axial or equatorial orientation. An equatorial substituent is generally more accessible to incoming reagents than an axial one, which is shielded by the ring structure. utdallas.edu Conversely, certain intramolecular reactions or rearrangements may be favored from an axial position due to proximity to other parts of the molecule.

| Conformer | Allyl Group Position | Hydroxyl Group Position | Estimated Relative Energy (kcal/mol) | Key Steric Interactions |

|---|---|---|---|---|

| A | Equatorial | Axial | Lower | Minor 1,3-diaxial (OH) |

| B | Axial | Equatorial | Higher | Significant 1,3-diaxial (Allyl) |

Electronic and Steric Effects of Substituents on Reaction Rates and Selectivity

The reactivity of this compound is governed by the electronic and steric properties of its allyl and hydroxyl substituents.

Electronic Effects: The hydroxyl group is an electron-donating group through resonance and electron-withdrawing through induction. Its presence can influence the reactivity of the allyl group and the oxane ring. For example, in acid-catalyzed reactions, the oxygen of the hydroxyl group can be protonated, making it a good leaving group and facilitating carbocation formation. The allyl group, with its π-electron cloud, can participate in various addition and cycloaddition reactions. The electronic interplay between the hydroxyl and allyl groups can influence the regioselectivity and stereoselectivity of these reactions.

Steric Effects: Steric hindrance plays a crucial role in the reactions of this molecule. nih.gov The allyl group is bulkier than the hydroxyl group and its presence can direct incoming reagents to the opposite face of the molecule. This is particularly important in stereoselective reactions where the desired outcome is the formation of a specific stereoisomer. For instance, in an epoxidation reaction of the allyl group, the reagent is likely to approach from the side opposite to the bulky oxane ring, leading to a specific diastereomer. The steric environment around the hydroxyl group will also affect its reactivity in esterification or etherification reactions. rsc.org

| Reaction Type | Substituent | Predicted Effect | Controlling Factor |

|---|---|---|---|

| Electrophilic addition to allyl group | Hydroxyl Group | May direct regioselectivity | Electronic |

| Nucleophilic substitution at C-4 | Allyl Group | Hinders approach of nucleophile | Steric |

| Esterification of hydroxyl group | Allyl Group | May cause moderate steric hindrance | Steric |

Stereochemical Purity and its Impact on Subsequent Transformations

This compound is a chiral molecule, as the C-4 carbon is a stereocenter. Therefore, it can exist as two enantiomers (R and S). The stereochemical purity of this compound is critical for its use in the synthesis of other chiral molecules, particularly in the pharmaceutical and fine chemical industries.

The use of a specific enantiomer can lead to the formation of a single desired stereoisomer in a subsequent reaction, a process known as a stereospecific or stereoselective reaction. masterorganicchemistry.comyoutube.com For example, if this compound is used as a chiral building block, its absolute configuration will determine the configuration of the new stereocenters formed in the product. diva-portal.org

If a racemic mixture (a 50:50 mixture of both enantiomers) is used, the reaction will likely produce a mixture of stereoisomeric products, which can be difficult and costly to separate. Therefore, obtaining enantiomerically pure this compound is a key step for its effective utilization in asymmetric synthesis. The stereochemical outcome of reactions involving this compound is dictated by the precise three-dimensional arrangement of its atoms.

Correlation between Molecular Structure and Polymerization Behavior

The presence of a cyclic ether (oxane) and a polymerizable group (allyl) in the same molecule suggests that this compound could be a versatile monomer for polymerization.

Ring-Opening Polymerization (ROP): The oxane ring, although more stable than smaller cyclic ethers like oxetanes, can undergo ring-opening polymerization under certain conditions, typically with strong acid or base catalysts. researchgate.net The substitution at the C-4 position can influence the rate and mechanism of this polymerization. The steric bulk of the allyl and hydroxyl groups might hinder the approach of the catalyst or the growing polymer chain, potentially slowing down the polymerization rate compared to unsubstituted oxane. The hydroxyl group could also participate in the polymerization process, for instance by acting as a chain transfer agent. researchgate.net

Allyl Group Polymerization: The allyl group can undergo radical or coordination polymerization. The reactivity of the allyl group in polymerization is generally lower than that of other vinyl monomers due to allylic termination. However, under specific catalytic systems, controlled polymerization might be achievable.

The bifunctional nature of this monomer could potentially lead to the formation of cross-linked polymers or polymers with pendant hydroxyl and oxane groups, which could be further functionalized. The specific polymerization behavior would be highly dependent on the chosen catalyst and reaction conditions.

Structure-Property Relationships in Advanced Materials Applications (e.g., Nonlinear Optics)

The molecular structure of this compound suggests potential for its use in advanced materials, particularly in the field of nonlinear optics (NLO). NLO materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications such as optical switching and frequency conversion. jhuapl.edu

For a molecule to have significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. While this compound does not possess a classic donor-acceptor-pi system, the presence of the polar hydroxyl group and the polarizable allyl group could contribute to a moderate NLO response. researchgate.netinoe.ro

Advanced Synthetic Applications As a Versatile Chemical Scaffold

Utilization in Lead-Oriented Synthesis (LOS) for Chemical Diversity

Lead-oriented synthesis (LOS) focuses on the creation of "lead-like" molecules, which are typically smaller, less lipophilic, and have a higher fraction of sp³-hybridized carbon atoms compared to "drug-like" molecules. These characteristics are desirable for starting points in drug discovery programs as they offer greater potential for optimization. 4-(Prop-2-en-1-yl)oxan-4-ol, with its three-dimensional oxane ring, embodies the principles of LOS by providing a non-flat, sp³-rich scaffold.

The tetrahydropyran (B127337) motif is a common feature in a wide array of biologically active natural products. The strategic incorporation of this compound and its derivatives can serve as a foundational building block for the stereoselective synthesis of such complex molecules. nih.govnih.gov The presence of both a hydroxyl and an allyl group allows for orthogonal functionalization, enabling the stepwise and controlled elaboration of the molecular framework.

For instance, the hydroxyl group can be used as a handle for etherification, esterification, or as a directing group for subsequent reactions. Simultaneously, the allyl group is amenable to a variety of transformations, including but not limited to:

Oxidative cleavage: to yield an aldehyde or carboxylic acid for further condensation or amidation reactions.

Epoxidation: followed by ring-opening with various nucleophiles to introduce diverse functionalities.

Hydroboration-oxidation: to afford a primary alcohol, extending the carbon chain and introducing a new site for modification.

Ring-closing metathesis (RCM): when tethered to another olefin, enabling the construction of fused or spirocyclic ring systems. wikipedia.orgnih.gov

Prins-type cyclizations: The allyl group can participate in intramolecular cyclizations with aldehydes or ketones to form new ring systems, a powerful strategy for increasing molecular complexity. organic-chemistry.orgnih.gov

These transformations allow for the generation of a library of diverse compounds from a single, readily accessible scaffold, which is a key principle of diversity-oriented synthesis (DOS). nih.govcam.ac.ukcam.ac.uk

The exploration of three-dimensional chemical space is crucial for identifying novel bioactive molecules that can interact with the complex binding sites of biological targets. Saturated, non-aromatic scaffolds are therefore highly sought after. This compound is an ideal starting point for the preparation of novel 3D scaffolds.

The inherent chirality of many derivatives of this compound, coupled with the potential to introduce new stereocenters through reactions at the allyl group, allows for the creation of a wide range of stereochemically diverse scaffolds. Intramolecular reactions, such as the Prins cyclization or ring-closing metathesis, can be employed to convert the initial tetrahydropyran ring into more complex polycyclic systems, including spirocyclic and fused-ring architectures. rsc.orgresearchgate.netresearchgate.net

For example, an intramolecular Prins cyclization of a derivative of this compound, where the hydroxyl group is converted to an appropriate ether tethered to an aldehyde, could lead to the formation of a fused bicyclic ether system. This strategy significantly increases the three-dimensionality and rigidity of the molecular scaffold.

Table 1: Potential Reactions for Scaffold Diversification

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Prins Cyclization | Lewis or Brønsted acid, aldehyde | Formation of new carbocyclic or heterocyclic rings |

| Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst | Formation of unsaturated fused or spirocyclic rings |

| Epoxidation/Ring-Opening | m-CPBA, then nucleophile (e.g., NaN₃, R₂NH) | Introduction of diverse functional groups |

| Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | Conversion of allyl group to a primary alcohol |

Synthesis of Polyfunctionalized Pyrans and Oxanes

The reactivity of the allyl and hydroxyl groups in this compound provides a platform for the synthesis of a variety of polyfunctionalized pyrans and oxanes. The Prins cyclization, a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a particularly relevant strategy for elaborating the tetrahydropyran core. organic-chemistry.orgnih.gov While the tertiary alcohol of the title compound itself is not a typical homoallylic alcohol, its derivatives can be designed to undergo such reactions.

Furthermore, the allyl group can be transformed into other functional groups that can then participate in cyclization reactions. For example, dihydroxylation of the double bond would yield a diol, which could be further manipulated to form fused or spirocyclic acetals or ketals.

The synthesis of highly substituted tetrahydropyrans is of significant interest due to their prevalence in natural products with potent biological activities. nih.gov Methodologies such as the Evans aldol-Prins strategy can be adapted to generate complex, stereochemically defined tetrahydropyran structures. nih.gov

Applications in Polymer Chemistry for Novel Material Development

The presence of a polymerizable allyl group and a functional hydroxyl group makes this compound an attractive monomer for the development of novel functional polymers.

The allyl group of this compound can potentially undergo polymerization through various mechanisms, including free-radical and cationic polymerization. Copolymerization with other vinyl monomers would allow for the incorporation of the oxane-4-ol moiety into a variety of polymer backbones. This would impart specific properties to the resulting polymer, such as increased hydrophilicity and potential for further functionalization via the hydroxyl group.

While direct polymerization of allylic monomers can sometimes be challenging, advancements in catalyst design and polymerization techniques may overcome these hurdles. Alternatively, the allyl group could be functionalized prior to polymerization to enhance its reactivity.

The hydroxyl group on the oxane ring serves as a valuable site for post-polymerization modification. Once incorporated into a polymer chain, this hydroxyl group can be used to graft other molecules, attach cross-linking agents, or introduce specific functionalities. This approach allows for the synthesis of polymers with tailored properties for specific applications.

For example, polymers containing the this compound unit could be functionalized with biocompatible moieties for use in biomedical applications, or with chromophores for optical materials. The sp³-rich, cyclic nature of the oxane ring can also influence the physical properties of the polymer, such as its glass transition temperature and mechanical strength. The synthesis of functional polyethers and polysiloxanes often involves the incorporation of monomers with reactive functional groups, a role that this compound is well-suited to fill. mdpi.comchemrxiv.orgrsc.orggoogle.com

Precursor for Analogs of Natural Products or Bioactive Compounds (Focus on Synthetic Strategy)

The strategic placement of a tertiary alcohol and an allyl group on the C4 position of the oxane ring makes this compound a powerful precursor for the synthesis of analogs of natural products. The synthetic utility of this scaffold lies in the ability to selectively manipulate the alkene and the hydroxyl group, often in a stereocontrolled manner, to construct key structural features of target molecules.

The general synthetic strategy often commences with the functionalization of the allyl group. This can be achieved through a variety of well-established transformations, including but not limited to, dihydroxylation, epoxidation, and ozonolysis. These reactions introduce new stereocenters and functional groups that can be further elaborated. For instance, asymmetric dihydroxylation of the allyl group can set the stereochemistry for subsequent cyclization reactions, a key step in the formation of fused or spirocyclic ring systems commonly found in natural products.

Following the modification of the allyl moiety, the tertiary hydroxyl group can be employed as a handle for further transformations. It can be used to direct subsequent reactions, or it can be eliminated to introduce an endocyclic or exocyclic double bond, providing a pathway to a different class of analogs. The interplay between the reactivity of the allyl group and the tertiary alcohol allows for a divergent synthetic approach, where a single precursor can be converted into a library of structurally diverse analogs.

A representative, albeit generalized, synthetic sequence for the conversion of this compound into a hypothetical natural product analog is presented below. This sequence highlights the key transformations that underscore the versatility of this scaffold.

Table 1: Generalized Synthetic Scheme for the Elaboration of this compound

| Step | Reaction | Reagents and Conditions | Intermediate | Purpose |

| 1 | Asymmetric Dihydroxylation | AD-mix-β, MeSO₂NH₂, t-BuOH/H₂O | 3-(4-hydroxyoxan-4-yl)propane-1,2-diol | Introduction of stereocenters on the side chain. |

| 2 | Selective Protection of Primary Alcohol | TBDMSCl, Imidazole, DMF | 1-((tert-butyldimethylsilyl)oxy)-3-(4-hydroxyoxan-4-yl)propan-2-ol | Differentiation of the two newly formed hydroxyl groups. |

| 3 | Oxidation of Secondary Alcohol | DMP, CH₂Cl₂ | 1-((tert-butyldimethylsilyl)oxy)-3-(4-hydroxyoxan-4-yl)propan-2-one | Formation of a ketone for further C-C bond formation. |

| 4 | Aldol Condensation | LDA, THF; then R-CHO | Aldol Adduct | Elaboration of the side chain and creation of a new stereocenter. |

| 5 | Intramolecular Cyclization | Acid or Base Catalysis | Fused or Spirocyclic Product | Construction of the core ring system of the target analog. |

The strategic functionalization of this compound provides a powerful platform for the synthesis of novel, sp³-rich molecular scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug discovery, as they allow for the exploration of new chemical space and the development of analogs with improved biological activity, selectivity, and pharmacokinetic properties. The ability to generate a diverse range of complex structures from a single, readily accessible precursor highlights the importance of this compound as a versatile chemical scaffold in modern organic synthesis.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The efficient synthesis of 4-(Prop-2-en-1-yl)oxan-4-ol is a prerequisite for any further investigation into its properties and applications. While specific routes to this exact molecule are not extensively documented, future research will likely focus on adapting established methods for the synthesis of substituted tetrahydropyrans and tertiary alcohols.

One promising approach is the Prins cyclization , a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of an appropriate homoallylic alcohol with a ketone, or a variation thereof. Future work could focus on optimizing reaction conditions, including the choice of catalyst (e.g., Brønsted or Lewis acids), solvent, and temperature, to achieve high yields and selectivity. The development of stereoselective Prins cyclizations would be particularly valuable for accessing specific stereoisomers of the target molecule.

Another key area of research will be the nucleophilic addition of an allyl group to a tetrahydropyran-4-one precursor . This could be achieved using various organometallic reagents, such as allylmagnesium bromide (a Grignard reagent) or allyllithium. The development of catalytic, enantioselective allylation reactions would be a significant advancement, allowing for the controlled synthesis of chiral this compound. Research into novel catalyst systems, including those based on transition metals like rhodium or iridium, could lead to highly efficient and selective transformations. nih.gov

Furthermore, the exploration of multi-component reactions could provide a more atom-economical and convergent approach to the synthesis of this and related compounds. Designing a one-pot reaction that brings together simpler starting materials to construct the tetrahydropyran (B127337) ring and install the allyl and hydroxyl groups simultaneously would be a significant achievement in synthetic efficiency.

| Potential Synthetic Strategy | Key Reactants | Anticipated Advantages |

| Prins Cyclization | Homoallylic alcohol, Ketone | Convergent, potential for stereocontrol |

| Nucleophilic Allylation | Tetrahydropyran-4-one, Allyl organometallic reagent | Direct installation of functional groups, potential for enantioselectivity |

| Multi-component Reaction | Simpler acyclic precursors | High atom economy, operational simplicity |

Exploration of New Chemical Transformations and Reactivity Profiles

The bifunctional nature of this compound, possessing both a tertiary alcohol and a terminal alkene, suggests a diverse range of potential chemical transformations. Future research should aim to systematically explore the reactivity of these functional groups, both independently and in concert.

The tertiary alcohol moiety can be a site for various reactions, including dehydration to form an alkene, or substitution reactions under acidic conditions. The reactivity of this group will be influenced by the neighboring oxane ring, and studying these effects will provide valuable insights into the chemical behavior of substituted tetrahydropyrans.

The allyl group offers a wealth of possibilities for functionalization. Future studies will likely investigate a range of reactions, including:

Oxidative cleavage to yield a ketone or carboxylic acid.

Epoxidation to form an oxirane, which can be further functionalized.

Hydroboration-oxidation to produce a primary alcohol.

Metathesis reactions (e.g., cross-metathesis with other olefins) to create more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki or Heck reaction, to introduce aryl or vinyl substituents.

A particularly interesting area for future investigation will be the intramolecular reactions involving both the hydroxyl and allyl groups. For example, acid-catalyzed cyclization could lead to the formation of novel bicyclic ether systems. The study of such transformations could provide access to complex and unique molecular scaffolds that would be difficult to synthesize by other means.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules like this compound. Future research in this area will be crucial for guiding synthetic efforts and for the rational design of derivatives with specific properties.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, conformational preferences, and spectroscopic properties. researchgate.netresearchgate.netnih.govmdpi.comnih.govresearchgate.netnih.govnih.goviosrjournals.orgmicrosoft.comresearchgate.net This information can provide insights into its stability and potential reaction pathways. For example, DFT can be used to model the transition states of potential reactions, helping to predict which transformations are likely to be favorable and under what conditions. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or potential biological targets. This can be particularly useful for understanding its physical properties and for designing derivatives with improved solubility or binding affinity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed once a library of derivatives has been synthesized and their biological activities have been tested. nih.gov These models can help to identify the key structural features that are responsible for a particular activity, enabling the predictive design of more potent and selective compounds. The integration of machine learning algorithms with these computational methods will likely accelerate the discovery of novel compounds with desired functionalities. microsoft.com

| Computational Method | Area of Investigation | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Stability, reactivity, spectroscopic properties |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Physical properties, binding modes |

| QSAR Modeling | Structure-activity relationships | Design of more potent derivatives |

Integration with High-Throughput Synthesis and Screening Methodologies

The exploration of the chemical space around this compound can be significantly accelerated by the adoption of high-throughput synthesis and screening techniques. nih.govnih.govewadirect.comscienceintheclassroom.org Future research should focus on developing synthetic routes that are amenable to automated or parallel synthesis, allowing for the rapid generation of a library of derivatives with diverse functional groups.

Once a library of compounds has been created, high-throughput screening (HTS) can be used to rapidly assess their biological activity against a wide range of targets. nih.govnih.govewadirect.com This could involve screening for activity in areas such as:

Antimicrobial or antifungal activity: The oxane ring is a feature of some natural products with antimicrobial properties.

Enzyme inhibition: The specific three-dimensional shape of the molecule and its derivatives could lead to potent and selective enzyme inhibitors.

Receptor binding: Screening against a panel of G-protein coupled receptors (GPCRs) or other receptor types could identify compounds with potential therapeutic applications.

The data generated from HTS campaigns can then be used to inform the development of QSAR models and to guide the next round of synthesis, creating a closed-loop discovery process that is both efficient and effective. The integration of robotic synthesis platforms with advanced analytical techniques and automated biological assays will be key to realizing the full potential of this approach.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(Prop-2-en-1-yl)oxan-4-ol, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions or nucleophilic addition to form the oxane ring, followed by functionalization of the allyl group. Key factors for yield optimization include:

- Catalyst selection : Transition-metal catalysts (e.g., palladium) for allylation steps.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclization.

- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm the oxane ring conformation and allyl group geometry. DEPT-135 experiments differentiate CH, CH₂, and CH₃ groups.

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement ) resolves absolute stereochemistry and hydrogen-bonding networks.

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what contaminants are commonly observed?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column; retention time comparison against standards.

- Common contaminants : Unreacted starting materials (e.g., prop-2-en-1-ol derivatives) or oxidation byproducts (e.g., epoxides).

- Quantitative analysis : Integration of NMR peaks or GC-MS to estimate purity ≥95% .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental NMR data for this compound be resolved?

- Methodological Answer :

- Re-examine solvent effects : Simulate NMR chemical shifts using DFT (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., PCM for DMSO).

- Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution.

- Cross-validation : Compare with X-ray data to rule out solid-state vs. solution-state discrepancies .

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer :

- Disordered atoms : Use PART instructions in SHELXL to model split positions for flexible allyl groups.

- Hydrogen bonding : Restrain O–H···O distances during refinement to maintain geometry.

- Twinning analysis : Employ TWIN/BASF commands in SHELX for twinned crystals .

Q. What experimental designs are suitable for studying the reactivity of the allyl group in this compound under varying conditions?

- Methodological Answer :

- Oxidation studies : Use mCPBA or OsO₄ to probe epoxidation/dihydroxylation pathways.

- Electrophilic addition : React with Br₂ in CCl₄ to assess regioselectivity (monitored by TLC).

- Kinetic analysis : Perform time-resolved ¹H NMR to track reaction intermediates .

Q. How can computational models predict the conformational flexibility of this compound, and how do they align with experimental observations?

- Methodological Answer :

- DFT calculations : Optimize geometries at the M06-2X/def2-TZVP level to map energy minima for ring puckering.

- MD simulations : Simulate in explicit solvent (e.g., water) to assess torsional dynamics of the allyl group.

- Validation : Overlay computed and crystallographic structures (using ORTEP ) to quantify RMSD deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.